Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate is a compound of significant interest in the field of medicinal chemistry, particularly as a key intermediate in the synthesis of Olmesartan medoxomil, an antihypertensive drug56. The imidazole ring is a five-membered planar heterocycle which is prevalent in many biologically active molecules. The versatility of the imidazole ring allows for a variety of substitutions, which can lead to compounds with diverse biological activities12347.
In medicinal chemistry, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate serves as a crucial intermediate for the synthesis of Olmesartan medoxomil. The identification and synthesis of related impurities during its preparation are essential for the quality control of the drug5. Additionally, imidazole derivatives have been explored for their potential as acyl CoA:cholesterol acyltransferase (ACAT) inhibitors, which could have implications in the treatment of hypercholesterolemia1.
Imidazole derivatives have been studied for their inhibitory activity against enzymes such as β-glucuronidase. The biology-oriented drug synthesis (BIODS) approach has led to the creation of various imidazole derivatives with significant inhibitory activity, which could be relevant in the treatment of diseases where β-glucuronidase plays a role3.
The versatility of imidazole derivatives extends to organic synthesis, where they are used as intermediates or reactants in the synthesis of other biologically active compounds. For example, ethyl imidazole-1-carboxylate has been used as a novel carbonylating agent for the synthesis of 1,2,4-oxadiazol-5(4H)-ones, some of which have shown promising anti-mycobacterial activity7.
In analytical chemistry, the structural characterization of imidazole derivatives is crucial. Techniques such as FT-IR, 1H-NMR, 13C-NMR, mass spectrometry, UV-Vis, photoluminescence, and cyclic voltammetry are employed to determine the molecular structure and reactive sites of these molecules4.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, with the CAS Number 144689-93-0, is a chemical compound characterized by its complex structure and significant applications in medicinal chemistry. This compound belongs to the class of imidazole derivatives, which are known for their biological activity and utility in pharmaceutical formulations. The molecular formula of this compound is CHNO, and it has a molecular weight of 240.3 g/mol .
The compound is primarily synthesized as an intermediate in the production of various pharmaceuticals, including olmesartan medoxomil, an antihypertensive medication. Its classification falls under organic compounds, specifically within the category of carboxylates and imidazole derivatives. The imidazole ring is a five-membered heterocyclic structure that contributes to the compound's biological properties .
The synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate typically involves several steps:
The synthesis can be summarized in a multi-step process involving:
The molecular structure of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate features:
Key structural data includes:
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate can participate in various chemical reactions, including:
The reactions often require specific conditions such as controlled temperature and pH adjustments. The presence of functional groups like hydroxyl and carboxylic acid enhances its reactivity profile, allowing for diverse synthetic applications in medicinal chemistry .
The mechanism of action for ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate primarily relates to its role as an intermediate in synthesizing biologically active compounds. Its structure allows it to interact with various biological targets, influencing pathways related to blood pressure regulation and other physiological processes.
Research indicates that compounds derived from this imidazole derivative exhibit significant pharmacological effects, including antihypertensive activity through mechanisms such as angiotensin receptor antagonism .
Key physical properties include:
Chemical properties include:
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized samples .
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate finds applications primarily in:
Its unique chemical properties make it a valuable compound for further research into drug development and synthesis methodologies .
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (CAS Registry Number: 144689-93-0) is a functionally complex heterocyclic compound with systematic IUPAC name ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Its molecular formula (C12H20N2O3) corresponds to a molecular weight of 240.30 g/mol [1] [5]. The core structure features a pentagonal imidazole ring substituted at three positions:
This compound exhibits prototropic tautomerism, allowing the imidazole ring’s NH proton to migrate between nitrogen atoms, influencing its chemical reactivity and crystalline form. It typically presents as a pale yellow to off-white crystalline solid with a melting point range of 98–100°C [1] [6]. Its predicted boiling point is 456.2 ± 35.0°C, and density is 1.131 ± 0.06 g/cm³ [1]. The compound’s solubility profile favors organic solvents (chloroform, ethyl acetate, methanol) over water due to significant hydrophobic character [1] [8]. Spectroscopic characterization includes:
Table 1: Key Spectroscopic Assignments
Technique | Signals/Peaks | Assignment |
---|---|---|
1H NMR | δ 1.00 (t), 1.81 (sx), 2.79 (t) | Propyl group protons |
δ 2.72 (s) | Methyl groups of hydroxyisopropyl moiety | |
δ 10.70 (br s) | Imidazole NH proton | |
MS (ESI) | m/z 178 [M+1]+ (intermediate) | Molecular ion peak |
Predicted pKa | 11.61 ± 0.10 | Imidazole NH acidity |
The compound emerged as a strategic intermediate following the discovery of angiotensin II receptor blockers (ARBs). Early synthetic routes suffered from inefficiencies, but optimization has been driven by industrial demand. Hiroaki Yanagisawa’s foundational work (1990s) established its critical role in synthesizing olmesartan medoxomil [2] [3]. Classical synthesis involves a seven-step sequence starting from diaminomaleonitrile:
This Grignard step historically generated up to 11 process-related impurities due to over-addition, incomplete reaction, or ester hydrolysis, requiring rigorous chromatography for purification [2]. Innovations have focused on:
Modern one-pot methodologies now integrate esterification and Grignard addition, shortening production time and reducing solvent waste. These advances increased typical yields from ~70% to >90% while enhancing purity profiles to meet pharmaceutical standards [3] [10].
Table 2: Evolution of Synthetic Methodologies
Synthetic Approach | Key Steps | Yield | Purity Challenges |
---|---|---|---|
Early multi-step | 7-step sequence; separate hydrolysis/esterification | 60–70% | 11+ impurities; required column chromatography |
Improved Grignard protocol | Controlled addition at –10°C; optimized quenching | 75–85% | Olefinic, acetyl, and diacetyl impurities |
Modern one-pot | Integrated esterification/Grignard; crystallization | 85–90% | <0.5% total impurities; no chromatography |
This compound’s primary pharmaceutical significance lies in its function as the pivotal penultimate intermediate for synthesizing olmesartan medoxomil, a globally prescribed antihypertensive drug (Brand name: Benicar®). It contributes the critical imidazole core bearing the 4-hydroxylisopropyl pharmacophore essential for angiotensin II receptor antagonism [1] [4] [9]. The synthesis pathway involves:
Industrial production demands ultra-high purity (>99%) to prevent downstream impurities in the final Active Pharmaceutical Ingredient (API). Regulatory guidelines (ICH Q3A) require stringent control of 11 identified impurities, including:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: